Alcaligin -

Alcaligin

Catalog Number: EVT-1587324
CAS Number:
Molecular Formula: C16H28N4O8
Molecular Weight: 404.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alcaligin is a cyclic hydroxamic acid.
Overview

Alcaligin is a siderophore produced by certain species of the genus Bordetella, notably Bordetella bronchiseptica and Bordetella pertussis. Siderophores are small, high-affinity iron-chelating compounds that are crucial for microbial iron acquisition, especially in environments where iron is limited. Alcaligin plays a significant role in the pathogenicity of these bacteria by facilitating iron uptake, which is essential for their growth and virulence.

Source

Alcaligin is primarily synthesized by Bordetella bronchiseptica and Bordetella pertussis. These bacteria are known to inhabit the respiratory tracts of mammals and can cause respiratory diseases. The production of alcaligin allows these pathogens to thrive in iron-restricted environments, such as the host's body, where free iron is often sequestered by proteins like transferrin and lactoferrin .

Classification

Alcaligin belongs to the class of compounds known as siderophores, specifically categorized under catecholate-type siderophores due to its structural characteristics. Siderophores are classified based on their functional groups and the metal ions they bind, with alcaligin primarily targeting ferric ions (Fe³⁺) for transport into bacterial cells.

Synthesis Analysis

Methods

The biosynthesis of alcaligin involves multiple enzymatic steps, beginning with the precursor molecules derived from amino acids and other metabolites. Key genes involved in its synthesis include alcA, alcB, and alcC, which encode enzymes that facilitate the production and modification of the siderophore .

Technical Details

Research has shown that the synthesis of alcaligin can be influenced by environmental factors such as iron availability. Under iron-limited conditions, the expression of genes responsible for alcaligin production is upregulated. Techniques such as mutant complementation analysis and gene expression studies have been employed to elucidate the genetic regulation of alcaligin synthesis .

Molecular Structure Analysis

Structure

Alcaligin has a complex molecular structure characterized by a catecholate moiety that chelates iron ions effectively. The detailed molecular structure includes hydroxyl groups that enhance its binding affinity for ferric ions.

Data

The molecular formula for alcaligin is C₁₄H₁₅N₃O₇, with a molecular weight of approximately 319.29 g/mol. Structural analysis through techniques such as nuclear magnetic resonance spectroscopy has provided insights into its three-dimensional conformation and functional groups involved in iron binding .

Chemical Reactions Analysis

Reactions

Alcaligin undergoes several chemical reactions primarily focused on iron binding and release. Upon encountering ferric ions, alcaligin forms a stable complex that facilitates the transport of iron into bacterial cells. The reaction can be summarized as follows:

Alcaligin+Fe3+Alcaligin Fe3+ complex\text{Alcaligin}+\text{Fe}^{3+}\rightarrow \text{Alcaligin Fe}^{3+}\text{ complex}

Technical Details

The stability of the alcaligin-iron complex is critical for its function. Studies using various spectroscopic methods have demonstrated that this complex has a high affinity for ferric ions, which is essential for efficient iron uptake in competing environments .

Mechanism of Action

Process

The mechanism by which alcaligin facilitates iron uptake involves several steps:

  1. Siderophore Production: Under low-iron conditions, Bordetella species synthesize alcaligin.
  2. Iron Binding: Alcaligin binds ferric ions with high affinity.
  3. Transport into Cells: The alcaligin-iron complex is recognized by specific receptors on the bacterial surface, allowing its uptake through active transport mechanisms.

Data

Experimental evidence indicates that mutations in genes encoding for receptors or transport systems significantly reduce the ability of these bacteria to utilize alcaligin-bound iron, highlighting its critical role in pathogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alcaligin typically appears as a yellowish-brown solid.
  • Solubility: It is soluble in water and organic solvents, which aids its function in biological systems.

Chemical Properties

  • Stability: Alcaligin is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Its reactivity primarily involves chelation with metal ions, particularly ferric ions.

Relevant analyses have shown that alcaligin maintains its structural integrity while effectively binding to iron ions under varying environmental conditions .

Applications

Scientific Uses

Alcaligin's primary application lies in microbiological research focused on bacterial iron acquisition mechanisms. It serves as a model compound for studying siderophore-mediated transport systems and their roles in microbial pathogenesis. Additionally, understanding alcaligin's structure and function can lead to potential therapeutic strategies against Bordetella-related infections by targeting its iron acquisition pathways.

Biosynthesis Pathways and Genetic Determinants

Genetic Organization of Alcaligin Biosynthesis Clusters

1.1.1. alcABCDER Operon Architecture and Functional Annotation

The genetic basis of alcaligin production in Bordetella species is governed by the alcABCDER operon, a tightly clustered set of genes encoding enzymes and regulators essential for siderophore biosynthesis, export, and uptake. This operon is transcriptionally repressed under iron-replete conditions by the Fur (ferric uptake regulator) protein but undergoes derepression during iron starvation [1] [4]. The core architecture comprises:

  • alcA, alcB, alcC: Encode enzymes for the initial steps of alcaligin assembly. alcA is implicated in putrescine hydroxylation, alcB catalyzes N-acylation using succinyl-CoA, and alcC facilitates condensation reactions [2] [7].
  • alcD and alcE: Located between alcC and alcR, these genes encode proteins of uncertain function, though AlcE is predicted to be an iron-sulfur protein [4].
  • alcR: An AraC-family transcriptional activator positioned downstream, essential for maximal expression of biosynthesis genes [4] [5].
  • alcS (orfX/bcr): Encodes a major facilitator superfamily (MFS) transporter responsible for alcaligin export [5].

Table 1: Genetic Organization and Functions of the alcABCDER Operon

GeneProtein FunctionFunctional Evidence
alcAPutrescine hydroxylaseMutants fail to produce alcaligin; sequence homology to hydroxylases [2] [7]
alcBN-acyltransferase (utilizes succinyl-CoA)Catalyzes acylation of N-hydroxyputrescine; AlcB domain conserved [7]
alcCCondensation enzymeSimilar to aerobactin synthetase IucC; essential for macrocycle formation [2]
alcRAraC-type transcriptional activatorMutants lack alcaligin; restores production in complemented strains [4] [5]
alcSMFS transporter (siderophore export)Mutants accumulate intracellular alcaligin; growth-defective without export [5]

Role of alcR in Transcriptional Activation of Biosynthesis Genes

alcR encodes an AraC-type regulator essential for alcaligin system expression. Its transcription is dually controlled: primarily from the Fur-regulated alcA promoter and weakly from its own promoter [1] [4]. AlcR mediates positive autogenous control, where alcaligin itself acts as an inducer:

  • Under iron starvation, AlcR binds alcaligin at nanomolar concentrations, activating transcription of the alcABCDER operon and the ferric-alcaligin receptor gene fauA [1] [5].
  • Mutational studies confirm AlcR’s indispensability: ΔalcR strains exhibit no alcaligin production or secretion, reversed only by alcR complementation [4] [5].
  • AlcS exporter activity modulates intracellular alcaligin concentrations, preventing inducer saturation that would blunt AlcR responsiveness [5].

Enzymatic Mechanisms in Alcaligin Assembly

Putrescine Decarboxylation and Hydroxylation Pathways

Alcaligin biosynthesis initiates with the modification of putrescine (1,4-diaminobutane), a polyamine precursor:

  • Hydroxylation: AlcA oxidizes putrescine at both terminal amino groups, generating N-hydroxyputrescine. This step requires molecular oxygen and likely involves cytochrome b₅ reductase [2] [7].
  • Acylation: AlcB transfers a succinyl group from succinyl-CoA to one N-hydroxy group of N-hydroxyputrescine, forming N-succinyl-N-hydroxyputrescine [7].
  • Condensation and Macrocyclization: AlcC catalyzes ATP-dependent dimerization and macrocycle closure via ester bond formation, yielding the dihydroxamate macrocycle characteristic of alcaligin [2]. This pathway exemplifies the NRPS-independent siderophore (NIS) route, distinct from nonribosomal peptide synthetase mechanisms [3].

Comparative Analysis with Aerobactin and Other Hydroxamate Siderophores

Alcaligin shares biosynthetic logic with citrate-derived hydroxamate siderophores but exhibits key distinctions:

Table 2: Comparative Enzymology of Hydroxamate Siderophore Biosynthesis

SiderophoreProducing OrganismCore EnzymesHydroxamate FormationMacrocycle Size
AlcaliginBordetella spp.AlcA (hydroxylase), AlcB (acyltransferase), AlcC (condensase)N-hydroxylation of putrescine, then acylation14-membered dihydroxamate
AerobactinE. coliIucD (hydroxylase), IucB (acyltransferase), IucC (condensase)N-hydroxylation of lysine, then acylationLinear trihydroxamate
Desferrioxamine BStreptomyces spp.DesABCD (decarboxylases/hydroxylases)Hydroxylamine condensation with succinateLinear
  • Substrate Specificity: Alcaligin uses putrescine, while aerobactin incorporates lysine. Both require hydroxylation and acylation, but alcaligin’s AlcB uses succinyl-CoA, whereas aerobactin’s IucB uses acetyl-CoA [2] [7].
  • Macrocycle vs. Linear Structure: Alcaligin forms a 14-membered dihydroxamate macrocycle via AlcC-mediated esterification. Aerobactin remains linear, with IucC catalyzing citrate-lysine coupling [2] [7].
  • Genetic Clustering: Both systems encode hydroxylases, acyltransferases, and condensases within a single operon (alcABCDER vs. iucABCD-iutA), though alcaligin uniquely includes an embedded exporter (alcS) and regulator (alcR) [5] [7].

This enzymatic divergence underscores evolutionary adaptation to substrate availability and ecological niche, with alcaligin’s macrocyclic structure enhancing Fe³⁺ affinity (pFe³⁺ ~25–30) comparable to aerobactin (pFe³⁺ ~23.5) [6] [7].

Properties

Product Name

Alcaligin

IUPAC Name

(8S,18S)-1,8,11,18-tetrahydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone

Molecular Formula

C16H28N4O8

Molecular Weight

404.42 g/mol

InChI

InChI=1S/C16H28N4O8/c21-11-6-8-20(28)16(26)4-2-14(24)18-10-12(22)5-7-19(27)15(25)3-1-13(23)17-9-11/h11-12,21-22,27-28H,1-10H2,(H,17,23)(H,18,24)/t11-,12-/m0/s1

InChI Key

OZZLZFXDNDCIOU-RYUDHWBXSA-N

Synonyms

alcaligin

Canonical SMILES

C1CN(C(=O)CCC(=O)NCC(CCN(C(=O)CCC(=O)NCC1O)O)O)O

Isomeric SMILES

C1CN(C(=O)CCC(=O)NC[C@H](CCN(C(=O)CCC(=O)NC[C@H]1O)O)O)O

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